2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine
CAS No.: 869718-81-0
Cat. No.: VC0536213
Molecular Formula: C17H37NO8
Molecular Weight: 383.48
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 869718-81-0 |
---|---|
Molecular Formula | C17H37NO8 |
Molecular Weight | 383.48 |
IUPAC Name | 2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Standard InChI | InChI=1S/C17H37NO8/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h2-18H2,1H3 |
Standard InChI Key | YXWBFPPGROXJLL-UHFFFAOYSA-N |
SMILES | COCCOCCOCCOCCOCCOCCOCCOCCN |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Structural Characteristics
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine consists of a polyethylene glycol (PEG) chain with eight ether oxygen atoms in the backbone, terminated by a methoxy group at one end and an amine group at the other. This structure can be represented by the IUPAC name 2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine .
The compound is also known by several synonyms including:
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m-PEG8-amine
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mPEG8-NH2
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3,6,9,12,15,18,21,24-Octaoxapentacosan-1-amine
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3,6,9,12,15,18,21,24-octaoxa-pentacosylamine
Its structural parameters are summarized in the following table:
Parameter | Value |
---|---|
Molecular Formula | C17H37NO8 |
Molecular Weight | 383.48 g/mol |
CAS Number | 869718-81-0 |
SMILES Notation | COCCOCCOCCOCCOCCOCCOCCOCCN |
InChI | InChI=1S/C17H37NO8/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h2-18H2,1H3 |
Physical and Chemical Properties
The physical and chemical properties of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine contribute to its utility in various applications:
Property | Value |
---|---|
Appearance | Pale Yellow Oily Matter |
Boiling Point | 448.0±40.0°C (Predicted) |
Flash Point | 213.9°C |
Density | 1.054±0.06 g/cm³ (Predicted) |
LogP | 0.40800 |
Solubility | Soluble in DMSO, Water |
Storage Recommendation | Store at 2-8°C |
The compound's high solubility in both aqueous and organic solvents makes it particularly valuable for biological applications. The presence of the terminal amine group provides reactive functionality for conjugation reactions, while the PEG backbone contributes to its biocompatibility and solubility characteristics .
Applications in Bioconjugation
Role as a Cleavable Linker
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine serves as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . This application leverages the compound's unique structure to connect therapeutic payloads to antibodies while maintaining several critical characteristics:
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Appropriate water solubility to enhance the pharmacokinetic properties of the conjugate
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Sufficient stability in circulation to prevent premature drug release
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Cleavability under specific conditions to enable controlled release at target sites
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Minimal interference with antibody-antigen binding
The compound's eight ethylene oxide units provide an optimal balance between molecular flexibility and steric hindrance, making it particularly suitable for applications requiring precise control over the spatial relationship between conjugated entities.
Surface Functionalization of Nanoparticles
Research has demonstrated the utility of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine in the surface functionalization of magnetic iron oxide nanoparticles. In one documented application, the compound (referred to as m-dPEG8-amine) was combined with 2,3-dihydroxybenzoic acid and HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in anhydrous dimethylacetamide to create functionalized nanoparticles .
The reaction proceeds as follows:
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2,3-Dihydroxybenzoic acid and HATU are dissolved in anhydrous dimethylacetamide
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The solution is stirred at room temperature for 15 minutes
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2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine is added, followed by N-diisopropylethylamine
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The reaction mixture turns yellow immediately and is stirred overnight at room temperature
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The resulting product can be purified by HPLC and lyophilized
This application highlights the compound's value in creating biocompatible surface coatings that can enhance the performance and targeting capabilities of nanoparticle-based drug delivery systems.
Pharmaceutical and Therapeutic Applications
Benefits in Drug Delivery Systems
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine contributes several important benefits to drug delivery systems:
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Enhanced solubility of conjugated therapeutic agents, potentially improving bioavailability
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Reduced immunogenicity of protein and peptide therapeutics
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Extended circulation time due to increased molecular size and reduced renal clearance
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Protection from enzymatic degradation, leading to improved stability in vivo
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Enhanced pharmacokinetic properties, potentially allowing for reduced dosing frequency
These advantages make the compound particularly valuable in the development of biotherapeutics, where maintaining stability and reducing immunogenicity represent significant challenges.
Synthesis of Complex Molecular Structures
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine serves as a building block in the synthesis of more complex molecular structures. For example, it has been used in the preparation of N,N-Di(2,5,8,11,14,17,20,23-octaoxapentacosan-25-yl)-benzamide, a light yellow oil product obtained in 52% yield . This application demonstrates the compound's utility in creating branched PEG structures with specialized functions.
Chemical Reactivity
Nucleophilic Reactions
The terminal amine group of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine exhibits typical nucleophilic reactivity, enabling various conjugation reactions:
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Amide bond formation with carboxylic acids and activated esters
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Reaction with isocyanates to form urea derivatives
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Reaction with aldehydes and ketones to form imines
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Alkylation reactions with alkyl halides
This reactivity profile makes the compound versatile for chemical modifications and suitable for attaching to various functional groups present in therapeutic agents and biomolecules.
Stability Considerations
As a polyethylene glycol derivative, 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine exhibits the general stability characteristics of this class of compounds:
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Resistance to hydrolysis under neutral conditions
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Susceptibility to oxidative degradation at elevated temperatures
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Compatibility with most common organic solvents
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Long-term storage stability at refrigerated temperatures (2-8°C)
These properties ensure the compound remains stable during typical handling and conjugation procedures, contributing to its utility in research and pharmaceutical applications.
Comparative Analysis with Related Compounds
Structural Analogs
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine belongs to a family of PEG derivatives with varying chain lengths and terminal functional groups. The following table compares it with structurally related compounds:
Compound | Terminal Group | Number of Ethylene Oxide Units | Primary Applications |
---|---|---|---|
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine | -NH₂ | 8 | ADC linkers, bioconjugation |
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-ol | -OH | 8 | PEGylation, surface modification |
2,5,8,11,14,17-Hexaoxanonadecan-19-yl derivatives | Various | 6 | Intermediate-length PEG applications |
Di(2,5,8,11,14,17-hexaoxanonadecan-19-yl)amine | -NH- | 6 (×2 branches) | Branched PEG structures |
The eight ethylene oxide units in 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine represent an optimal length for many bioconjugation applications, providing sufficient water solubility and biocompatibility while maintaining a manageable molecular size .
Quantity | Approximate Price Range |
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1g | €30-50 |
5g | €140-160 |
25g | €600-650 |
100g | €800-900 |
This pricing structure reflects the specialized nature of the compound and its applications in high-value pharmaceutical research .
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